An In-Depth Technical Guide to the Chemical Properties of 5-Chloro-8-iodoimidazo[1,2-a]pyridine
An In-Depth Technical Guide to the Chemical Properties of 5-Chloro-8-iodoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science, recognized for its wide range of biological activities and valuable physicochemical properties.[1][2] This bicyclic aromatic system is a key pharmacophore in numerous clinically used drugs, exhibiting activities such as antiviral, antibacterial, analgesic, and anti-inflammatory effects. The functionalization of this scaffold is a critical area of research, enabling the fine-tuning of its biological and material properties.[3][4]
This technical guide focuses on a specifically substituted analogue, 5-Chloro-8-iodoimidazo[1,2-a]pyridine , a molecule designed for versatile chemical transformations. The presence of two distinct halogen atoms at the 5- and 8-positions offers orthogonal reactivity, making it a highly valuable building block for the synthesis of complex molecular architectures. The chloro group can participate in various nucleophilic substitution and cross-coupling reactions, while the iodo group's lability makes it particularly suitable for a range of metal-catalyzed transformations, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[5][6] This guide will provide a comprehensive overview of the known and predicted chemical properties of 5-Chloro-8-iodoimidazo[1,2-a]pyridine, with a focus on its synthesis, reactivity, and potential applications in drug discovery and materials science.
Physicochemical Properties
While specific experimental data for 5-Chloro-8-iodoimidazo[1,2-a]pyridine is not extensively reported in publicly available literature, its properties can be inferred from data on closely related analogues and general principles of organic chemistry. The key physicochemical parameters are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1031289-77-6 | [7][8] |
| Molecular Formula | C₇H₄ClIN₂ | [7][8] |
| Molecular Weight | 278.48 g/mol | [8] |
| Appearance | Likely a solid at room temperature | Inferred |
| Melting Point | Not reported; expected to be a crystalline solid with a defined melting point. | Inferred |
| Solubility | Expected to have limited solubility in water and good solubility in polar organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred |
| Purity | Commercially available with a purity of up to 98%. | [7] |
Synthesis of 5-Chloro-8-iodoimidazo[1,2-a]pyridine
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 5-Chloro-8-iodoimidazo[1,2-a]pyridine.
Step-by-Step Protocol (Hypothetical):
-
Starting Material: The synthesis would commence with 2-Amino-3-iodo-6-chloropyridine.
-
Condensation: This starting material would be reacted with chloroacetaldehyde in a suitable solvent, such as ethanol.[2] The reaction is typically carried out under reflux conditions to promote the initial condensation between the amino group of the pyridine and the aldehyde.
-
Cyclization: The intermediate formed in situ undergoes an intramolecular nucleophilic substitution, where the pyridine nitrogen attacks the carbon bearing the chloro group, leading to the formation of the fused imidazole ring. This cyclization is often facilitated by the elevated temperature of the reaction.
-
Work-up and Purification: After the reaction is complete, a standard aqueous work-up would be performed to remove any inorganic byproducts. The crude product would then be purified by column chromatography on silica gel to afford the desired 5-Chloro-8-iodoimidazo[1,2-a]pyridine.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent for this type of condensation/cyclization reaction, as it readily dissolves the reactants and allows for heating to reflux temperatures.[2]
-
Reagent: Chloroacetaldehyde is a standard reagent for the construction of the imidazo[1,2-a]pyridine scaffold from 2-aminopyridines.[2]
-
Purification: Column chromatography is the standard method for purifying organic compounds of this nature, allowing for the separation of the desired product from any unreacted starting materials or side products.
Chemical Reactivity and Potential for Functionalization
The primary value of 5-Chloro-8-iodoimidazo[1,2-a]pyridine lies in its potential for selective functionalization at the 5- and 8-positions. The differential reactivity of the C-I and C-Cl bonds is the key to its utility as a versatile synthetic intermediate.
Reactivity at the 8-Position (C-I Bond):
The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[6] This allows for selective functionalization at the 8-position while leaving the 5-chloro group intact for subsequent transformations.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 8-position.[10][11]
-
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, provides access to 8-alkynyl-substituted imidazo[1,2-a]pyridines.[12]
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines enables the formation of 8-amino-imidazo[1,2-a]pyridine derivatives.
Experimental Workflow for Selective Suzuki-Miyaura Coupling at C-8:
Caption: Workflow for selective C-8 functionalization via Suzuki-Miyaura coupling.
Reactivity at the 5-Position (C-Cl Bond):
Following functionalization at the 8-position, the chloro group at the 5-position can be targeted for further reactions, typically under more forcing conditions or with different catalytic systems. This allows for the sequential and controlled introduction of diverse functionalities.
Spectroscopic Characterization (Predicted)
While experimental spectra for 5-Chloro-8-iodoimidazo[1,2-a]pyridine are not available, the expected features can be predicted based on the analysis of related compounds.[6][7]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the chloro and iodo substituents.
-
¹³C NMR: The carbon NMR spectrum would display signals for all seven carbon atoms in the heterocyclic system. The carbons directly attached to the halogen atoms (C-5 and C-8) would exhibit characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule, along with a characteristic isotopic pattern due to the presence of chlorine.
Applications in Drug Discovery and Materials Science
The ability to selectively functionalize 5-Chloro-8-iodoimidazo[1,2-a]pyridine at two distinct positions makes it a powerful tool for the construction of compound libraries for high-throughput screening in drug discovery programs. The imidazo[1,2-a]pyridine scaffold is a known pharmacophore, and the ability to introduce a wide range of substituents allows for the exploration of structure-activity relationships and the optimization of lead compounds.[1][13]
In materials science, the extended π-systems that can be generated through cross-coupling reactions on this scaffold are of interest for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.[1]
Conclusion
5-Chloro-8-iodoimidazo[1,2-a]pyridine is a strategically designed building block with significant potential for the synthesis of complex organic molecules. Its key feature is the presence of two halogen atoms with differential reactivity, enabling selective and sequential functionalization. While detailed experimental data for this specific compound is limited in the public domain, its chemical properties and reactivity can be confidently predicted based on the extensive literature on the imidazo[1,2-a]pyridine scaffold. This guide provides a framework for understanding and utilizing this versatile molecule in research and development, particularly in the fields of medicinal chemistry and materials science. Further experimental investigation into the precise physicochemical properties and reactivity of 5-Chloro-8-iodoimidazo[1,2-a]pyridine is warranted and would be a valuable contribution to the chemical sciences.
References
-
Efficient Synthesis of 1-Chloroimidazo[1,2-a:4,5-c']dipyridines, Versatile Synthons for Position-1 Functionalisation with Various Reagents. (n.d.). PMC. Retrieved January 26, 2026, from [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (2012). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
5-CHloro-8-iodoimidazo[1,2-a]pyridine. (n.d.). Lead Sciences. Retrieved January 26, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2020). PMC. Retrieved January 26, 2026, from [Link]
-
Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2021). Beilstein Journals. Retrieved January 26, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed Central. Retrieved January 26, 2026, from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. (2018). NIH. Retrieved January 26, 2026, from [Link]
-
8-Aminoimidazo[1,2-a]pyridine-Directed Nickel-Catalyzed β-C(sp 2)–H Arylation and Alkylation: Implementation for Late-Stage C–H Activation towards Biologically Relevant Compounds. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium. (2018). SciSpace. Retrieved January 26, 2026, from [Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2016). NIH. Retrieved January 26, 2026, from [Link]
-
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (2006). PubMed. Retrieved January 26, 2026, from [Link]
-
Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2000). Sci-Hub. Retrieved January 26, 2026, from [Link]
-
Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
I2-Catalyzed Oxidative Cross-Coupling Reaction of Methyl Ketones and 2-(2-Aminophenyl) Benzimidazole: Facile Access to Benzimidazo[1,2-c]quinazoline. (2018). NIH. Retrieved January 26, 2026, from [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-CHloro-8-iodoimidazo[1,2-a]pyridine - Lead Sciences [lead-sciences.com]
- 8. arctomsci.com [arctomsci.com]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sci-hub.sg [sci-hub.sg]
- 12. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 13. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
